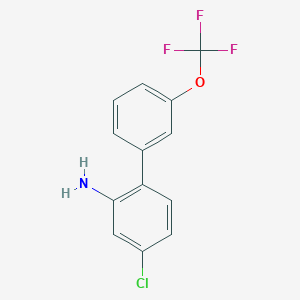

4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine

Description

4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine is an organic compound with the molecular formula C13H9ClF3NO It is characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure

Properties

Molecular Formula |

C13H9ClF3NO |

|---|---|

Molecular Weight |

287.66 g/mol |

IUPAC Name |

5-chloro-2-[3-(trifluoromethoxy)phenyl]aniline |

InChI |

InChI=1S/C13H9ClF3NO/c14-9-4-5-11(12(18)7-9)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2 |

InChI Key |

FIPBRJWAUXMINE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine typically involves multiple steps:

Formation of 4-Chloro-3’-trifluoromethoxy-biphenyl: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a chloro-trifluoromethoxy benzene derivative in the presence of a palladium catalyst.

Amination: The resulting biphenyl compound is then subjected to amination, where an amine group is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated biphenyl compound.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

Oxidation: Nitroso or nitro derivatives of the biphenyl compound.

Reduction: Dechlorinated biphenyl compounds.

Substitution: Hydroxyl or alkyl-substituted biphenyl derivatives.

Scientific Research Applications

4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.

Chemical Reactions: The presence of electron-withdrawing groups (chloro and trifluoromethoxy) can influence the reactivity of the compound, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-aminobiphenyl: Similar structure but lacks the trifluoromethoxy group.

3-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

The trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in pharmaceutical and chemical research .

Biological Activity

4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine can be characterized by its unique biphenyl structure, which is modified with a chloro group and a trifluoromethoxy substituent. This structural configuration is believed to influence its biological activities significantly.

Antimicrobial Activity

Research indicates that compounds similar to 4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine exhibit notable antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2 to 64 µg/mL against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine | TBD | TBD |

| Compound A | 32 | S. aureus |

| Compound B | 16 | E. coli |

| Compound C | 64 | P. aeruginosa |

Anticancer Activity

The anticancer potential of 4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine has been explored through various studies. Compounds with similar structures have been reported to exhibit cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. For example, certain derivatives demonstrated IC50 values as low as 1.50 µM against human leukemia cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine | TBD | TBD |

| Compound D | 5 | MCF-7 (breast cancer) |

| Compound E | 10 | A549 (lung cancer) |

| Compound F | 20 | HeLa (cervical cancer) |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, the compound has shown promise in modulating inflammatory responses. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha . This property could be beneficial in treating inflammatory diseases.

Table 3: Inhibition of Pro-inflammatory Cytokines

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| 4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine | TBD | TBD |

| Compound G | 78 | 10 |

| Compound H | 72 | 10 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of several derivatives of biphenyl compounds against clinical strains of bacteria. The results indicated that compounds with electron-donating groups exhibited higher activity against resistant strains.

- Cytotoxicity in Cancer Research : In vitro studies on leukemia cells revealed that certain derivatives induced apoptosis at concentrations lower than those affecting normal cells, suggesting a selective cytotoxic profile.

- Inflammation Modulation : Research on inflammatory models demonstrated that specific biphenyl derivatives significantly reduced the levels of inflammatory markers in vivo, indicating potential therapeutic applications in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.